molecular formula C11H10N2O3 B13866298 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid

6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid

Cat. No.: B13866298
M. Wt: 218.21 g/mol
InChI Key: URAHCNPEHLMZOM-UHFFFAOYSA-N
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Description

6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpicolinic acid with 5-methyloxazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an auxin herbicide by binding to auxin receptors in plants, leading to the disruption of normal growth processes. The compound’s structure allows it to fit into the active site of these receptors, thereby inhibiting their function and causing plant death .

Comparison with Similar Compounds

    Halauxifen-methyl: Another picolinic acid derivative with herbicidal activity.

    Florpyrauxifen-benzyl: A structurally related compound used as a herbicide.

    Picloram: A well-known picolinic acid herbicide.

Comparison: 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid is unique due to its specific structural features, such as the presence of the oxazole ring, which may confer distinct biological activities compared to other picolinic acid derivatives.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-methyl-3-(5-methyl-1,3-oxazol-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-8(9(13-6)11(14)15)10-12-5-7(2)16-10/h3-5H,1-2H3,(H,14,15)

InChI Key

URAHCNPEHLMZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC=C(O2)C)C(=O)O

Origin of Product

United States

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